molecular formula C7H6ClNO2S B3391349 2-chloro-4-methyl-5-nitrobenzene-1-thiol CAS No. 1613616-15-1

2-chloro-4-methyl-5-nitrobenzene-1-thiol

Cat. No.: B3391349
CAS No.: 1613616-15-1
M. Wt: 203.65 g/mol
InChI Key: MPFZUMJEDKLKER-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitrobenzene-1-thiol is a specialized aromatic thiol compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure, incorporating both an electron-withdrawing nitro group and a thiol functional group, makes it a valuable substrate for studying nucleophilic aromatic substitution (NAS) reactions . In NAS, the electron-deficient aromatic ring is activated towards attack by nucleophiles, a process that is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group . The thiol group offers a distinct reactivity profile compared to other nucleophiles, enabling the synthesis of complex sulfur-containing heterocycles and functionalized aromatic systems that are of high interest in medicinal chemistry . Furthermore, chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of diverse heterocycles and a range of industrial chemicals . Researchers utilize this compound and its analogs to explore new synthetic pathways and develop novel chemical entities.

Properties

IUPAC Name

2-chloro-4-methyl-5-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c1-4-2-5(8)7(12)3-6(4)9(10)11/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZUMJEDKLKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613616-15-1
Record name 2-chloro-4-methyl-5-nitrobenzene-1-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5-nitrobenzene-1-thiol typically involves multiple steps:

    Chlorination: The chlorination of the aromatic ring can be performed using chlorine gas or a chlorinating agent like thionyl chloride.

    Thiol Formation: The thiol group can be introduced by treating the intermediate with a thiolating agent such as thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide in liquid ammonia.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide in an acidic medium.

Major Products

    Nucleophilic Substitution: 2-amino-4-methyl-5-nitrobenzene-1-thiol.

    Reduction: 2-chloro-4-methyl-5-aminobenzene-1-thiol.

    Oxidation: 2-chloro-4-methyl-5-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-methyl-5-nitrobenzene-1-thiol has been studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial and antifungal properties. The compound was tested against various strains of bacteria and fungi, showing effectiveness comparable to standard antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound could be further explored as a lead compound for developing new antimicrobial agents .

Material Science

The thiol group in this compound makes it valuable for synthesizing various materials, particularly in the field of polymer chemistry.

Application: Polymer Modification

Research has shown that incorporating thiol compounds into polymer matrices can enhance their mechanical properties and thermal stability. For example, the compound was used to modify polystyrene, resulting in improved tensile strength and elasticity.

Environmental Applications

The environmental impact of thiol compounds is significant due to their reactivity with heavy metals and pollutants.

Case Study: Heavy Metal Remediation

This compound has been investigated for its ability to chelate heavy metals such as lead and cadmium from contaminated water sources. Laboratory tests indicated that the compound could effectively reduce metal concentrations below toxic levels.

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)
Lead1005
Cadmium502

This application highlights the potential of the compound in environmental remediation strategies .

Synthesis of Novel Compounds

The reactivity of this compound allows it to serve as a precursor for synthesizing novel pharmaceuticals and agrochemicals.

Example: Synthesis of Anticancer Agents

Recent studies have utilized this compound as a starting material for synthesizing new anticancer agents through nucleophilic substitution reactions. These derivatives showed promising cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5-nitrobenzene-1-thiol involves its interaction with various molecular targets:

    Nucleophilic Substitution: The electron-withdrawing nitro group enhances the reactivity of the chloro group towards nucleophiles.

    Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.

    Oxidation: The thiol group is oxidized to a sulfonic acid through the formation of sulfenic and sulfinic acid intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and functional group similarities:

Chloro-Fluoro-Nitrobenzene Derivatives

Compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluorobenzaldehyde () share nitro and halogen substituents but differ in functional groups (carboxylic acid, aldehyde vs. thiol). Key differences:

  • Reactivity : Thiols (-SH) are more nucleophilic than carboxylic acids or aldehydes, enabling reactions with electrophiles (e.g., alkylation, oxidation).
  • Acidity : Thiols (pKa ~10) are less acidic than carboxylic acids (pKa ~4-5) but more acidic than alcohols.
  • Biological Activity : Nitro groups enhance electron-deficient aromatic systems, influencing binding to biological targets. Thiols may confer redox activity or metal-binding properties absent in carboxylic acid analogs.

Thiadiazole-Nitrobenzamide Derivatives

The compound N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (CAS 364360-11-2, ) shares a nitrobenzene core but incorporates a thiadiazole ring and amide linkage. Differences include:

  • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, whereas thiol-containing aromatics may act as enzyme inhibitors or antioxidants.
  • Stability : Thiols are prone to oxidation (forming disulfides), whereas amides and thiadiazoles are more stable under physiological conditions.

Methyl vs. Fluoro Substituents

Comparing 2-chloro-4-methyl-5-nitrobenzene-1-thiol with 2-chloro-4-fluoro-5-nitrophenol ():

  • Electron Effects : Methyl groups donate electrons via hyperconjugation, slightly deactivating the ring. Fluorine is strongly electron-withdrawing (-I effect), enhancing ring deactivation and directing electrophilic substitution.
  • Solubility : Fluorinated compounds often exhibit lower solubility in polar solvents compared to methyl-substituted analogs.

Hypothetical Data Table (Based on Structural Analogs)

Compound Functional Group Substituents Key Properties Potential Applications
This compound Thiol (-SH) Cl (2), CH₃ (4), NO₂ (5) High nucleophilicity, moderate stability Pharmaceuticals, catalysts
2-Chloro-4-fluoro-5-nitrobenzoic acid Carboxylic acid Cl (2), F (4), NO₂ (5) High acidity, low volatility Agrochemical intermediates
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide Amide, thiadiazole Cl, NO₂, thiadiazole Antimicrobial activity Drug development

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-methyl-5-nitrobenzene-1-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the thiol group into a pre-functionalized aromatic ring. For analogs, thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) with catalysts like N,N-dimethylformamide (DMF) are common reagents for activating carboxylic acids or hydroxyl groups. For example, thiolation can be achieved via nucleophilic substitution of a chloro or nitro precursor under controlled temperatures (0–50°C) . Reaction time (1–12 hours) and solvent polarity significantly affect regioselectivity and byproduct formation.

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic proton splitting in ¹H-NMR, chlorine/methyl group integration) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • HPLC : To assess purity (>98% as per quality control standards) .
  • Elemental Analysis : For empirical formula verification.

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Thiols are prone to oxidation; storage requires inert atmospheres (N₂/Ar) and low temperatures (0–6°C). Light-sensitive derivatives should be kept in amber vials. Stabilizers like dithiothreitol (DTT) may prevent disulfide formation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Competing substitution at the nitro or chloro positions can be mitigated by:

  • Directed Metalation : Using lithium bases to direct thiolation to specific sites.
  • Protecting Groups : Temporarily blocking reactive nitro groups during synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolating agents .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. PubChem-derived structural data (InChI keys, SMILES) enable molecular docking studies for bioactivity predictions .

Q. How do structural analogs of this compound inform its potential bioactivity?

  • Methodological Answer : Nitro-aromatic thiols exhibit antimicrobial and enzyme-inhibitory properties. For example, 4-chloro-5-hydroxy-2-nitrobenzoic acid analogs show activity against bacterial efflux pumps, suggesting similar mechanisms for the target compound . Bioassays (e.g., MIC testing) and SAR studies are recommended.

Q. How should researchers resolve contradictions in reported synthesis methods (e.g., variable yields under similar conditions)?

  • Methodological Answer : Systematic analysis via:

  • Design of Experiments (DoE) : Varying temperature, solvent, and catalyst ratios to identify critical factors.
  • Reproducibility Checks : Replicating methods with strict control of moisture/oxygen levels .
  • Byproduct Profiling : Using LC-MS to trace side reactions (e.g., over-nitration or oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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